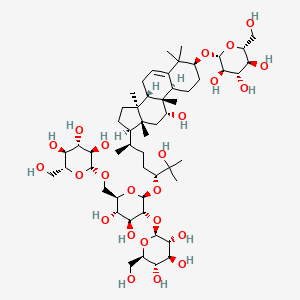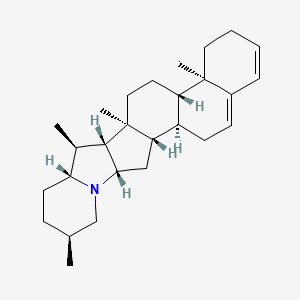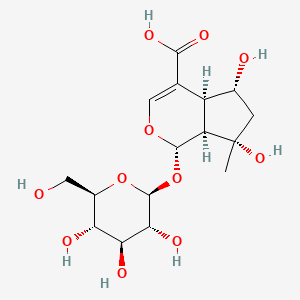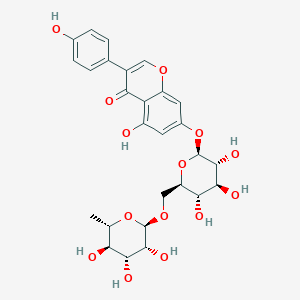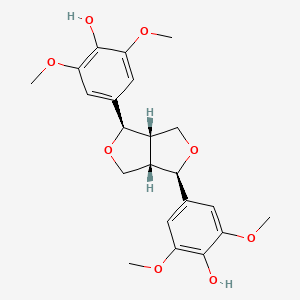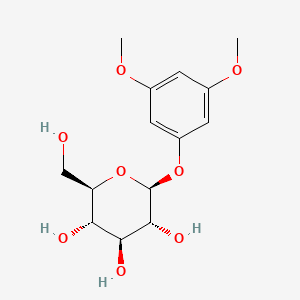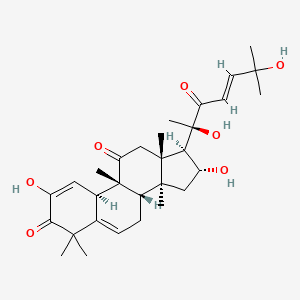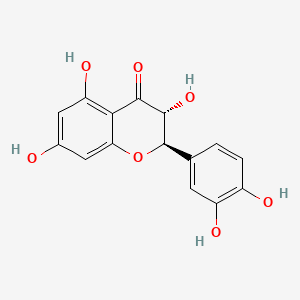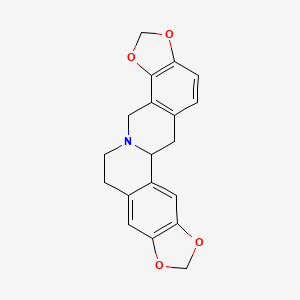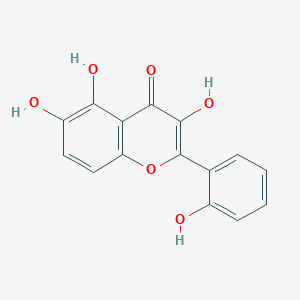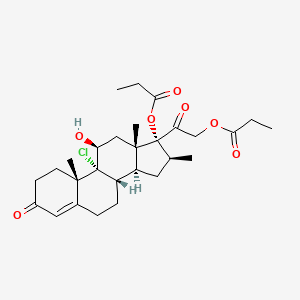
1,2-二氢-倍氯米松二丙酸酯
描述
1,2-Dihydro-beclomethasone dipropionate is a synthetic corticosteroid derived from beclomethasone. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is commonly employed in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and certain skin disorders .
科学研究应用
1,2-Dihydro-beclomethasone dipropionate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is employed in studies investigating the mechanisms of corticosteroid action and their effects on cellular processes.
Medicine: It is used in clinical research to evaluate its efficacy and safety in the treatment of various inflammatory conditions.
作用机制
Target of Action
1,2-Dihydro-beclomethasone dipropionate, also known as Beclomethasone dipropionate impurity L, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor plays a crucial role in regulating inflammation, immune responses, and various metabolic processes .
Mode of Action
This compound is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP), which mediates its therapeutic action . It possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration . The 17-BMP metabolite binds to the glucocorticoid receptor with a binding affinity approximately 13 times that of the parent compound . This binding leads to changes in the transcription of specific genes, resulting in the anti-inflammatory, antipruritic, and anti-allergy properties of the drug .
Biochemical Pathways
The interaction of 17-BMP with the glucocorticoid receptor influences several biochemical pathways. It attenuates the inflammatory responses associated with various conditions by suppressing the actions of inflammatory cells, such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .
Pharmacokinetics
The pharmacokinetics of 1,2-Dihydro-beclomethasone dipropionate involves its rapid conversion to 17-BMP upon administration It’s worth noting that when inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Result of Action
The result of the action of 1,2-Dihydro-beclomethasone dipropionate is the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . This is achieved through its anti-inflammatory, antipruritic, and anti-allergy properties .
Action Environment
The action, efficacy, and stability of 1,2-Dihydro-beclomethasone dipropionate can be influenced by various environmental factors. For instance, the method of administration can impact its effectiveness. When inhaled, the compound is proposed to remain active locally in the lung, reducing the risk of significant side effects associated with systemic corticosteroids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-beclomethasone dipropionate involves multiple steps, starting from beclomethasone. The process typically includes the esterification of beclomethasone with propionic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1,2-Dihydro-beclomethasone dipropionate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration techniques to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
1,2-Dihydro-beclomethasone dipropionate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,2-Dihydro-beclomethasone dipropionate, each with distinct chemical and pharmacological properties .
相似化合物的比较
Similar Compounds
Beclomethasone dipropionate: The parent compound from which 1,2-Dihydro-beclomethasone dipropionate is derived.
Dexamethasone: Another corticosteroid with similar anti-inflammatory properties.
Prednisolone: A corticosteroid used in the treatment of various inflammatory and autoimmune conditions
Uniqueness
1,2-Dihydro-beclomethasone dipropionate is unique due to its specific structural modifications, which enhance its stability and reduce its systemic side effects compared to other corticosteroids. Its targeted action and reduced side effect profile make it a preferred choice in certain clinical settings .
属性
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQYWVYNTDYWTI-XYWKZLDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728245 | |
| Record name | (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114371-33-4 | |
| Record name | 1,2-Dihydro-beclomethasone dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114371334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIHYDRO-BECLOMETHASONE DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7Y3NF708 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


